molecular formula C51H81NO14 B1412474 Secorapamycin B CAS No. 185107-79-3

Secorapamycin B

Katalognummer: B1412474
CAS-Nummer: 185107-79-3
Molekulargewicht: 932.2 g/mol
InChI-Schlüssel: HAZKEXYMOCBCBG-HPLJOQBZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Secorapamycin B is a macrolide antibiotic produced by the Streptomyces hydroscopicus bacteria. It is an impurity of Rapamycin , a macrolide compound that inhibits activation of T cells and B cells by reducing the production of interleukin-2 .


Molecular Structure Analysis

This compound has a molecular formula of C51H81NO14 and a molecular weight of 932.19 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of this compound .


Chemical Reactions Analysis

This compound is a degradation product of Rapamycin . Both specific and general base catalysis was observed for reactions of Rapamycin and Secorapamycin . Two primary products of Rapamycin degradation were identified as individual isomers of Secorapamycin and a hydroxy acid formed via lactone hydrolysis .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C51H81NO14 and a molecular weight of 932.19 . Further details about its physical and chemical properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Degradation Studies

  • Research by Il'ichev, Alquier, & Maryanoff (2007) focused on the degradation of rapamycin and Secorapamycin B in aqueous solutions. The study observed that this compound degraded significantly slower than rapamycin, providing insights into its stability under various conditions.

Microbial Conversion and Derivatives

  • Kuhnt, Bitsch, Ponelle, Fehr, & Sanglier (1997) explored the microbial conversion of rapamycin, leading to the production of Secorapamycin A, B, and C. This study provided insights into obtaining derivatives of rapamycin, including this compound, through microbial transformation.

Structure-Activity Studies

Wirkmechanismus

Secorapamycin B is a nonenzyme-dependent degradation product of Rapamycin . It is formed through ester hydration followed by dehydration . Despite being a degradation product, this compound has been found to have some biological activity, although it is less potent than Rapamycin .

Target of Action

This compound, like Rapamycin, targets the mammalian target of rapamycin (mTOR) pathway . mTOR is a key regulator of cell growth and proliferation, and its dysregulation is implicated in a number of diseases .

Mode of Action

This compound interacts with the mTOR pathway in a similar manner to Rapamycin . Rapamycin inhibits mTOR by associating with its intracellular receptor FK506-binding protein 12 (FKBP12). The FKBP12-Rapamycin complex interacts directly with the FKBP12-Rapamycin-binding (FRB) domain of mTOR . While this compound poorly activates mTOR, it mimics Rapamycin in its ability to inhibit the proteasome .

Biochemical Pathways

The mTOR pathway, which is targeted by this compound, plays a crucial role in regulating cell growth, proliferation, and survival . By inhibiting mTOR, this compound can affect these processes, potentially leading to antiproliferative effects .

Pharmacokinetics

It is known that like rapamycin, this compound is secreted from cells by p-glycoprotein and metabolized to a common dihydro species .

Result of Action

The inhibition of the mTOR pathway by this compound can lead to a variety of cellular effects. These include reduced cell growth and proliferation, as well as potential antitumor effects . This compound is less potent than rapamycin and these effects may be less pronounced .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound . In highly basic solutions, this compound undergoes fragmentation and water addition reactions .

Safety and Hazards

The safety data sheet for Secorapamycin B indicates that it may be harmful if swallowed . Further details about its safety and hazards are not available in the search results.

Zukünftige Richtungen

Rapamycin and its analogs, including Secorapamycin B, have been found to have additional therapeutic potentials, including antifungal, antitumor, neuroprotective/neuroregenerative, and lifespan extension activities . This broad range of biological activities has inspired interest in its target and mode of action . Future research may focus on enhancing the production of this compound and generating diverse analogs .

Biochemische Analyse

Biochemical Properties

Secorapamycin B plays a role in biochemical reactions primarily through its interaction with the mammalian target of rapamycin (mTOR) pathway. It binds to the FK506-binding protein 12 (FKBP12), forming a complex that interacts with the mTOR complex. This interaction inhibits the mTOR pathway, which is crucial for cell growth, proliferation, and survival. This compound also interacts with proteasomes, inhibiting their activity and affecting protein degradation processes .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. This compound affects cell signaling pathways, particularly the mTOR pathway, leading to changes in gene expression and cellular metabolism. This compound also impacts autophagy, a process essential for cellular homeostasis, by inhibiting mTOR activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to FKBP12, forming a complex that inhibits the mTOR pathway. This inhibition leads to a decrease in protein synthesis and cell growth. This compound also inhibits proteasome activity, affecting protein degradation and turnover. These interactions result in changes in gene expression and cellular metabolism, contributing to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can degrade into other products over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of the mTOR pathway and proteasome activity, resulting in long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit the mTOR pathway without causing significant toxicity. At higher doses, it may lead to adverse effects such as immunosuppression and toxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological effects without causing harm .

Metabolic Pathways

This compound is involved in metabolic pathways related to the mTOR pathway and protein degradation. It interacts with enzymes such as FKBP12 and proteasomes, affecting their activity and leading to changes in metabolic flux and metabolite levels. These interactions contribute to the overall biological effects of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is secreted from cells by P-glycoprotein and can accumulate in specific cellular compartments. These interactions affect the localization and accumulation of this compound, influencing its activity and function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles involved in protein synthesis and degradation. Its activity is influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular compartments. These factors contribute to the overall effects of this compound on cellular function .

Eigenschaften

IUPAC Name

(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-dihydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraenyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H81NO14/c1-30(24-34(5)45(56)47(65-10)46(57)35(6)25-32(3)41(54)29-42(55)33(4)26-37-20-22-40(53)44(27-37)64-9)16-12-11-13-17-31(2)43(63-8)28-38-21-19-36(7)51(62,66-38)48(58)49(59)52-23-15-14-18-39(52)50(60)61/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,55,57,62H,14-15,18-24,26-29H2,1-10H3,(H,60,61)/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZKEXYMOCBCBG-HPLJOQBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)O)O)C)O)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)C[C@@H]([C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)O)/C)O)OC)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H81NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

932.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Secorapamycin B
Reactant of Route 2
Secorapamycin B
Reactant of Route 3
Secorapamycin B
Reactant of Route 4
Secorapamycin B
Reactant of Route 5
Secorapamycin B
Reactant of Route 6
Secorapamycin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.